
2,5-Dimethyl-1-phenylphosphinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-phenylphosphinan-4-one is an organophosphorus compound with the molecular formula C₁₃H₁₇OP It is a member of the phosphinanone family, characterized by a phosphorus atom bonded to a phenyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one typically involves the reaction of a phenylphosphine with a suitable ketone under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a dimethyl ketone in the presence of a phosphorus source . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like distillation and high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, alcohol derivatives, and substituted phenylphosphinanones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,5-Dimethyl-1-phenylphosphinan-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylphosphinan-4-one: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
2,5-Dimethyl-1-phenylphosphinan-4-oxide: An oxidized form with distinct chemical behavior.
2,5-Dimethyl-1-phenylphosphinan-4-thione: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.
Uniqueness
2,5-Dimethyl-1-phenylphosphinan-4-one is unique due to the presence of both dimethyl groups and a phenyl group attached to the phosphorus atom, which imparts specific steric and electronic properties. These properties make it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
54877-14-4 |
|---|---|
Formule moléculaire |
C13H17OP |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2,5-dimethyl-1-phenylphosphinan-4-one |
InChI |
InChI=1S/C13H17OP/c1-10-9-15(11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clé InChI |
JRDPBXJCEPISDT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(CP1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
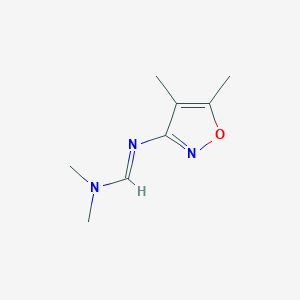

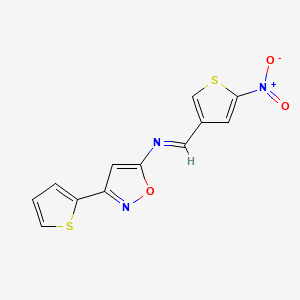
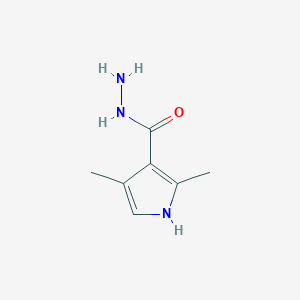
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)

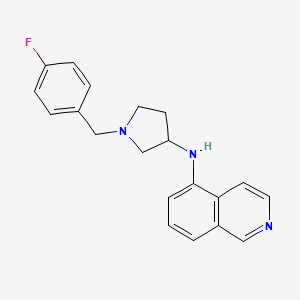
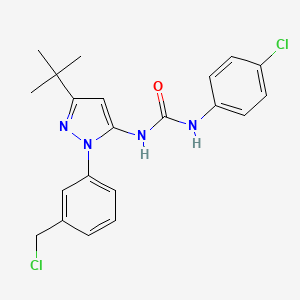
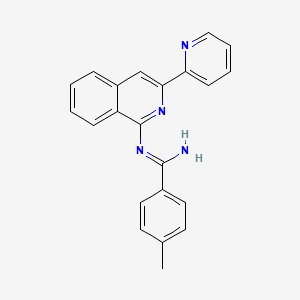

![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
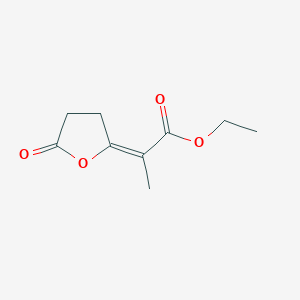
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)
